ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H21N5O6S and its molecular weight is 543.55. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a complex organic compound that exhibits significant biological activity. This article reviews the compound's pharmacological properties, particularly its antimicrobial and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with various functional groups that contribute to its biological efficacy. The presence of the nitrophenyl group is notable for its potential role in enhancing biological activity through electron-withdrawing effects.
Antimicrobial Activity
Numerous studies have indicated that derivatives of pyrimidine compounds possess substantial antimicrobial properties. For instance, research has shown that certain pyrimidine derivatives exhibit potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 50 µg/mL |
Compound B | S. aureus | 30 µg/mL |
Ethyl Derivative | C. albicans | 25 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related compounds have demonstrated that modifications at specific positions on the pyrimidine ring can lead to enhanced cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of ethyl derivatives on HeLa cells, revealing that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent relationship with an IC50 value of 12 µM .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Ethyl 4-(2-Acetamido) Benzoate | HeLa | 12 |
Ethyl 4-(Nitrophenyl Derivative) | MCF-7 | 15 |
Ethyl Thioacetamido Compound | A549 | 10 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, similar compounds have been shown to act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O6S/c1-2-38-26(35)16-7-9-17(10-8-16)28-22(33)15-39-27-30-23-20-5-3-4-6-21(20)29-24(23)25(34)31(27)18-11-13-19(14-12-18)32(36)37/h3-14,29H,2,15H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHDFVTUJHEKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.